



# Application Notes: Gefitinib Hydrochloride for Studying EGFR-Mutant Cell Lines

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Compound of Interest		
Compound Name:	Gefitinib hydrochloride	
Cat. No.:	B070078	Get Quote

#### Introduction

Gefitinib (Iressa®, ZD1839) is a selective and potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4][5] This action blocks signals that lead to cell proliferation, survival, and metastasis.[3][6]

Gefitinib has demonstrated significant efficacy in non-small cell lung cancer (NSCLC) cell lines and tumors that harbor activating mutations in the EGFR tyrosine kinase domain, such as deletions in exon 19 or the L858R point mutation in exon 21.[4][6] These mutations lead to constitutive activation of the EGFR signaling pathway, rendering the cells highly dependent on this pathway for their growth and survival—a phenomenon known as "oncogene addiction."[7] Consequently, gefitinib is an invaluable tool for studying the biology of EGFR-mutant cancers and for the preclinical evaluation of targeted therapies.

### Mechanism of Action: Inhibition of EGFR Signaling

EGFR is a transmembrane receptor that, upon binding to ligands like Epidermal Growth Factor (EGF), dimerizes and activates its intrinsic tyrosine kinase. This leads to the autophosphorylation of several tyrosine residues in its cytoplasmic tail. These phosphorylated sites act as docking points for adaptor proteins, which in turn activate critical downstream pathways, primarily the RAS/RAF/MEK/ERK (MAPK) and the PI3K/AKT/mTOR pathways,

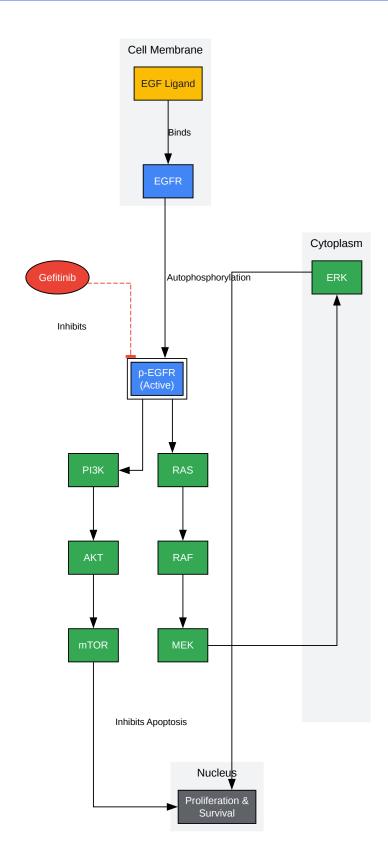




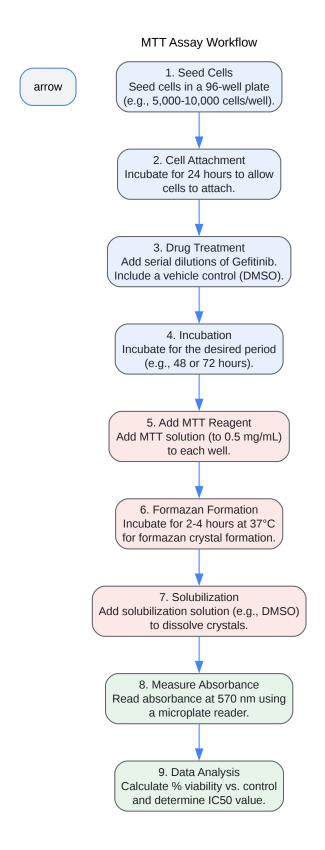


promoting cell proliferation and survival.[4][8] Gefitinib inhibits the initial autophosphorylation step, effectively shutting down these downstream signals.[4]

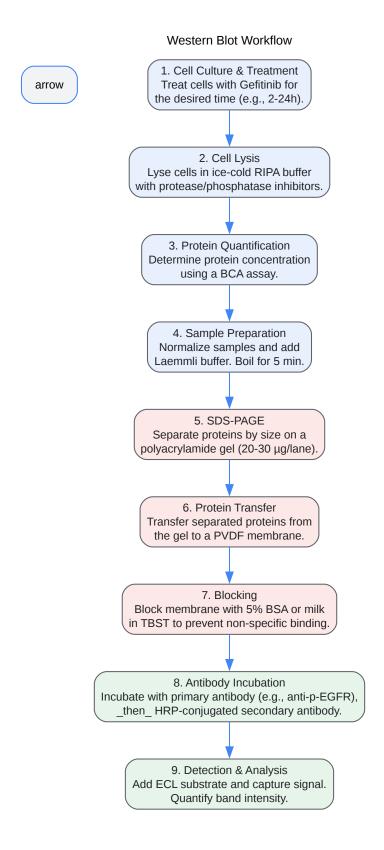




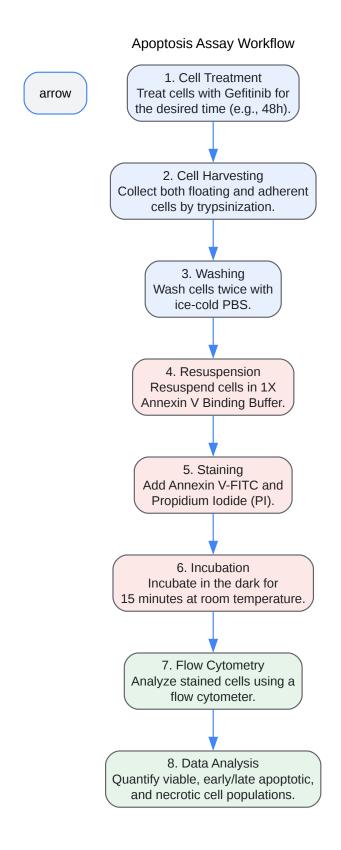












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